5-Bromo-8-iodo-1,7-naphthyridine
Description
Significance of Polyhalogenated Naphthyridine Scaffolds
Polyhalogenated naphthyridine scaffolds are of significant interest due to the presence of multiple reactive centers. Each halogen atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of various substituents. This capability is crucial for the efficient construction of molecular diversity from a single, well-defined starting material. The ability to control the order of reactions at different halogenated positions is a key advantage in the synthesis of complex target molecules.
Overview of Strategic Halogen Placement in Heteroaromatic Systems
The placement of different halogens on a heteroaromatic ring is a deliberate strategy to control the regiochemical outcome of subsequent reactions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of I > Br > Cl > F. This differential reactivity allows for the selective functionalization of a C-I bond in the presence of a C-Br bond under appropriate reaction conditions. This principle is fundamental to the utility of synthons like 5-bromo-8-iodo-1,7-naphthyridine.
Research Rationale for this compound as a Multifunctional Synthon
The specific arrangement of a bromine atom at the 5-position and an iodine atom at the 8-position of the 1,7-naphthyridine (B1217170) core endows this compound with exceptional synthetic potential. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference allows for the selective transformation of the 8-position, leaving the 5-position available for a subsequent, different coupling reaction. This orthogonal reactivity makes this compound a powerful multifunctional synthon, enabling the programmed and stepwise introduction of two different molecular fragments.
Chemical Properties and Synthesis
While a specific, detailed synthesis for this compound is not widely documented in readily available literature, its preparation can be envisaged through established methods of naphthyridine synthesis followed by regioselective halogenation. A plausible route could involve the synthesis of 5-bromo-1,7-naphthyridine (B95205), followed by a directed ortho-iodination. The nitrogen atom at position 7 can direct metalation to the adjacent C8 position, which can then be quenched with an iodine electrophile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2409588-10-7 |
| Molecular Formula | C₈H₄BrIN₂ |
| Molecular Weight | 334.94 g/mol |
Reactivity and Application as a Multifunctional Synthon
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for a sequence of selective cross-coupling reactions.
Selective Functionalization of the C-I Bond
The greater reactivity of the carbon-iodine bond allows for its selective reaction in the presence of the carbon-bromine bond. This is a well-established principle in palladium-catalyzed cross-coupling chemistry.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, can be selectively performed at the 8-position of this compound. digitallibrary.co.in By using a palladium catalyst and a copper(I) co-catalyst, an alkyne can be introduced at the C8-position while the C5-bromo substituent remains intact.
Table 2: Representative Sonogashira Coupling Reaction
| Reactants | Catalyst System | Product |
| This compound, Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 5-Bromo-8-(alkynyl)-1,7-naphthyridine |
Similarly, a Suzuki coupling reaction, which couples an organoboron compound with an organohalide, can be selectively carried out at the C8-position. uni.lu This allows for the introduction of a wide range of aryl or vinyl groups.
Table 3: Representative Suzuki Coupling Reaction
| Reactants | Catalyst System | Product |
| This compound, Arylboronic Acid | Pd(PPh₃)₄, Base | 5-Bromo-8-aryl-1,7-naphthyridine |
Subsequent Functionalization of the C-Br Bond
Following the selective reaction at the 8-position, the remaining bromine at the 5-position can be subjected to a second cross-coupling reaction, often under more forcing conditions or with a different catalyst system.
After functionalizing the 8-position, the C-Br bond at the 5-position can undergo a Buchwald-Hartwig amination. nih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, introducing an amine substituent.
Table 4: Representative Sequential Coupling
| Starting Material | Reaction 1 (e.g., Suzuki) | Intermediate | Reaction 2 (e.g., Buchwald-Hartwig) | Final Product |
| This compound | with Arylboronic Acid | 5-Bromo-8-aryl-1,7-naphthyridine | with Amine | 5-(Amino)-8-aryl-1,7-naphthyridine |
This sequential functionalization strategy highlights the role of this compound as a versatile platform for the synthesis of highly substituted 1,7-naphthyridine derivatives with precise control over the substitution pattern.
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrIN2 |
|---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
5-bromo-8-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrIN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H |
InChI Key |
MADZEMXBXDRJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)I)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 8 Iodo 1,7 Naphthyridine and Its Precursors
Construction of the 1,7-Naphthyridine (B1217170) Core
The 1,7-naphthyridine structure, also known as 1,7-pyridopyridine, consists of two fused pyridine (B92270) rings. nih.gov Its synthesis relies on forming the second pyridine ring onto an existing one. This is typically accomplished by starting with a suitably substituted pyridine derivative and constructing the second ring through cyclization.
Cyclization Reactions for Naphthyridine Ring Formation
The formation of the second ring of the naphthyridine system is the key challenge. Various synthetic reactions, primarily those developed for quinoline (B57606) synthesis, have been adapted for this purpose.
The Friedländer synthesis is a fundamental method for constructing quinoline and naphthyridine rings. wikipedia.org The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.org For the synthesis of a 1,7-naphthyridine, the analogous starting material would be a 3-amino-4-formylpyridine or a 3-amino-4-acylpyridine.
Two primary mechanisms are proposed for the Friedländer reaction. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the aromatic ring. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type cyclization and subsequent elimination of water. wikipedia.org The reaction can be catalyzed by acids (e.g., toluenesulfonic acid, trifluoroacetic acid), bases (e.g., sodium hydroxide (B78521), choline (B1196258) hydroxide), or metal catalysts. wikipedia.orgnih.gov
While extensively used for 1,8-naphthyridines, this method is directly applicable to the 1,7-isomer. nih.govacs.orgnih.govacs.org For instance, reacting 3-amino-4-formylpyridine with a ketone like acetone (B3395972) would yield a 2-methyl-1,7-naphthyridine. The use of biocompatible ionic liquids, such as choline hydroxide in water, has been reported as a green and efficient catalytic system for Friedländer reactions, offering high yields and simple product separation. nih.govacs.org
Table 1: Examples of Friedländer-Type Synthesis of Naphthyridine Derivatives
| Starting Amine | Methylene (B1212753) Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / H₂O | 2-Methyl-1,8-naphthyridine | >90% | acs.org |
| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline Hydroxide / H₂O | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] wordpress.comnumberanalytics.comnaphthyridine | 96% | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 2,3-Diphenyl-1,8-naphthyridine | 95% | nih.gov |
Note: The examples above for 1,8- and 1,6-naphthyridines illustrate the general applicability of the Friedländer condensation.
The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.org The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the amine, cyclization, and oxidation. wordpress.comnumberanalytics.com This reaction can be adapted for naphthyridine synthesis by using an aminopyridine as the starting material. For example, 3-aminopyridine (B143674) can be used to synthesize 1,5-naphthyridine. wordpress.com The synthesis of 1,7-naphthyridines via the Skraup reaction is more challenging due to regioselectivity, but can be achieved if the C2 position of the starting 3-aminopyridine is blocked, forcing cyclization at the C4 position. A modified Skraup reaction using a "sulfo-mix" has been shown to be effective for producing 1,6-naphthyridine (B1220473) from 4-aminopyridine (B3432731) in good yield. rsc.org
The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. wikipedia.orgjptcp.com An aminopyridine is reacted with the unsaturated carbonyl compound in the presence of a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid. wikipedia.org This approach offers more versatility in the final substitution pattern of the resulting naphthyridine ring.
Table 2: Comparison of Skraup and Doebner-von Miller Reactions
| Reaction | Key Reagents | Intermediate | Typical Conditions | Reference |
| Skraup | Aminopyridine, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Acrolein (formed in situ) | High temperature, strong acid | numberanalytics.comwikipedia.org |
| Doebner-von Miller | Aminopyridine, α,β-Unsaturated Aldehyde/Ketone | Pre-formed enone/enal | Acid-catalyzed (Lewis or Brønsted) | wikipedia.org |
Cycloaddition reactions provide a powerful route to heterocyclic systems. The aza-Diels-Alder reaction (or Povarov reaction) is a formal [4+2] cycloaddition that can be employed to construct the second ring of the naphthyridine system. This typically involves the reaction of an imine (formed from an aminopyridine and an aldehyde) with an electron-rich alkene. This approach has been successfully used to create complex polyheterocyclic systems, such as 5-arylbenzo[f] wordpress.comamericanelements.comnaphthyridines, through a cascade Ugi/intramolecular aza-Diels-Alder process. mdpi.com The initial cycloaddition yields a tetrahydro-naphthyridine intermediate, which can then be aromatized to the final product.
Other cycloaddition strategies, such as [3+2] and [6+2] cycloadditions, are also theoretically possible for building the heterocyclic framework under specific thermal or photochemical conditions, depending on the number of π-electrons involved in the transition state. youtube.com
Modern cross-coupling chemistry offers elegant solutions for ring construction. Intramolecular N-arylative cyclizations, often catalyzed by transition metals like palladium or copper, can form the C-N bond necessary to close the second pyridine ring. This strategy would typically involve a starting material like a 3-amino-4-vinylpyridine derivative bearing a leaving group on the vinyl moiety, or a 4-amino-3-halopyridine which is first functionalized with a side chain capable of cyclizing. While direct examples for 1,7-naphthyridine are sparse, the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) has been achieved via an unprecedented cyclization of a 2-vinyl-3-acylpyridine mediated by ammonia, demonstrating the feasibility of such ring closures. acs.org
The Chichibabin reaction, which traditionally involves the amination of a pyridine ring with sodium amide, is less common for cyclization but intramolecular variants can be envisioned. acs.org
Tandem or cascade reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation. A tandem nitrile hydration/cyclization sequence is a plausible, though less documented, strategy for 1,7-naphthyridine synthesis. This would involve a precursor such as a 4-cyano-3-vinylpyridine. The nitrile group could first be hydrated to an amide, which would then undergo intramolecular cyclization onto the vinyl group to form a 1,7-naphthyridin-8-one.
While a direct application of this specific tandem process to 1,7-naphthyridines is not widely reported, related methodologies highlight the potential of this approach. For example, tandem Michael addition/intramolecular amino-nitrile cyclizations are known to produce substituted indolizines. nih.gov Similarly, palladium-catalyzed tandem hydrocyanation and nitrile/amide cyclization of propiolamides has been used to synthesize 5-iminopyrrolones, showcasing the power of nitrile groups as precursors in cascade cyclizations. researchgate.net
Proposed Halogenation Strategy
Once the 1,7-naphthyridine core is synthesized, the introduction of the bromo and iodo substituents is required. A logical approach would involve:
Synthesis of 8-amino-1,7-naphthyridine: This precursor could be prepared using a Skraup reaction with a suitably protected 3,4-diaminopyridine.
Iodination via Sandmeyer Reaction: The 8-amino group can be converted to a diazonium salt using nitrous acid (from NaNO₂ and acid), which is then displaced by an iodide nucleophile (from KI). The Sandmeyer reaction is a robust method for introducing halogens onto aromatic rings where direct halogenation is difficult. wikipedia.orgorganic-chemistry.orgnih.gov This would yield 8-iodo-1,7-naphthyridine.
Bromination: The final step would be the bromination of 8-iodo-1,7-naphthyridine. Electrophilic aromatic substitution on the 1,7-naphthyridine ring is complex, but the C5 position is a potential site for bromination. The existence of commercial 5-bromo-1,7-naphthyridine (B95205) suggests this regioselectivity is achievable. sigmaaldrich.com
Advanced Ring Closure Strategies for Halogenated Naphthyridines
The construction of the 1,7-naphthyridine skeleton is a critical first step. Several named reactions can be adapted to produce the core ring system, which may already bear halogen substituents or be designed for subsequent halogenation. The Friedländer annulation, a reaction between a 2-aminopyridine-3-carbaldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful tool for creating the 1,7-naphthyridine framework. acs.org By using halogenated starting materials, this method can provide direct access to halogenated naphthyridines.
Modern advancements have also seen the rise of metal-catalyzed cyclization reactions. For instance, Rh(III)-catalyzed C-H activation and annulation of nicotinamide (B372718) N-oxides with alkynes or alkenes presents a sophisticated route to naphthyridinone derivatives, which can be further converted to their halogenated counterparts. nih.gov These methods offer high regioselectivity and functional group tolerance, which are crucial for the synthesis of complex molecules.
Regioselective Halogenation Strategies for 1,7-Naphthyridines
Once the 1,7-naphthyridine core is in place, the introduction of bromine and iodine at specific positions is the next major challenge. The electronic nature of the pyridine rings within the naphthyridine system dictates the regioselectivity of electrophilic substitution reactions.
Direct electrophilic halogenation of the 1,7-naphthyridine ring can be challenging due to the deactivation of the rings by the nitrogen atoms, which can lead to harsh reaction conditions and mixtures of products. However, for electron-rich substrates or through the use of potent halogenating agents, direct introduction of halogens is feasible. For instance, direct iodination of 7-azaindole, a related heterocyclic system, can be achieved at the C3 position using iodine and potassium hydroxide. nih.gov The regioselectivity of such reactions is governed by the electronic properties of the substrate, with substitution favoring positions with the highest electron density. nih.gov
The use of N-halosuccinimides (NBS for bromination, NIS for iodination) in the presence of an acid catalyst can also be employed for the direct halogenation of heteroaromatic systems. The choice of solvent and reaction conditions is critical to control the selectivity.
Table 1: Reagents for Direct Halogenation
| Halogenation | Reagent | Typical Conditions |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Aprotic solvent, radical initiator or acid catalyst |
| Bromine (Br₂) | Strong acid, high temperature | |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or DMF |
Halogen exchange reactions, such as the Finkelstein reaction, provide a milder alternative for introducing iodine into an aromatic ring that already contains a different halogen, typically bromine or chlorine. youtube.comyoutube.comyoutube.com This reaction is an equilibrium process, and the use of a solvent in which the resulting sodium bromide or chloride is insoluble, such as acetone, drives the reaction to completion. youtube.com This method is particularly useful for late-stage functionalization.
More recently, nickel-catalyzed halogen exchange reactions have been developed, allowing for the exchange of bromides or even triflates for chlorides or other halogens under electrochemical conditions. nih.gov These methods expand the scope of halogen exchange to a wider range of substrates and functional groups.
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆, Br₂).
For the 1,7-naphthyridine system, a strategically placed DMG, such as an amide or a methoxy (B1213986) group, could direct halogenation to a specific site that might be inaccessible through direct electrophilic substitution. uwindsor.caharvard.edu The choice of the organolithium reagent and additives like TMEDA is crucial for the success of the reaction. baranlab.org
Table 2: Common Directing Metalation Groups (DMGs)
| DMG | Chemical Structure |
|---|---|
| Amide | -CONR₂ |
| Methoxy | -OCH₃ |
| Sulfonamide | -SO₂NR₂ |
Sequential Introduction of Bromo and Iodo Substituents at 5 and 8 Positions
The synthesis of 5-bromo-8-iodo-1,7-naphthyridine requires a strategy that allows for the controlled, sequential introduction of the two different halogens. This differential reactivity can be achieved by exploiting the inherent electronic differences between the positions or by using a combination of the aforementioned halogenation methods.
A plausible synthetic route could involve the initial synthesis of a 1,7-naphthyridine precursor with a directing group that facilitates the introduction of the first halogen via DoM. For example, a precursor with a DMG at a position that directs lithiation to C8 could be treated with an iodinating agent to install the iodine atom.
Following the introduction of the first halogen, the second halogen can be introduced. The electronic properties of the mono-halogenated naphthyridine will be different from the parent system, potentially allowing for the regioselective introduction of the second halogen via direct electrophilic bromination at the C5 position. Alternatively, the directing group could be modified or removed, and a different halogenation strategy employed for the second step.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,7-Naphthyridine |
| 7-Azaindole |
| N-Bromosuccinimide |
| N-Iodosuccinimide |
| n-Butyllithium |
Role of Protecting/Directing Groups in Regioselectivity
The synthesis of polysubstituted heteroaromatic compounds like this compound presents a significant challenge in controlling the specific position of functionalization. The inherent electronic properties of the naphthyridine core, with its two nitrogen atoms, dictate a complex reactivity pattern. To achieve a desired substitution pattern, such as the one in the title compound, chemists rely heavily on the strategic use of protecting groups and the inherent directing effects of substituents.
Protecting Groups:
Protecting groups are temporary modifications to a functional group that render it inert to a specific set of reaction conditions. They are crucial in multi-step syntheses to prevent unwanted side reactions. In the context of 1,7-naphthyridine synthesis, a common strategy involves building the ring from a substituted pyridine precursor. For instance, a synthetic route for a 1,7-naphthyridine derivative disclosed in a patent application starts with 2-chloro-3-amino-pyridine. google.com To control the subsequent chemical transformations, the amino group is first protected. google.com Reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) are used to convert the amine into a tert-butoxycarbonyl (Boc) carbamate. google.com This protection serves two main purposes: it deactivates the amine towards certain reagents and prevents it from interfering with subsequent steps, such as formylation or cyclization, allowing the desired reactions to proceed at other positions on the ring. google.com After the core naphthyridine structure is assembled, the protecting group is removed under specific conditions (e.g., acid treatment for a Boc group) to reveal the original functional group.
Directing Groups:
Once a substituent is installed on the naphthyridine ring, it exerts a directing effect on subsequent electrophilic or nucleophilic substitution reactions. Halogens, such as the bromo- group in a hypothetical precursor like 5-bromo-1,7-naphthyridine, can act as directing groups. In a related example, researchers studying 4-bromobenzo[c] nih.govrsc.orgnaphthyridine found that the bromo substituent directs regioselective metalation at the adjacent C-5 position using reagents like TMPMgCl∙LiCl. beilstein-journals.org This occurs because the halogen, despite being deactivating, can direct the metalating agent to a specific ortho-position. This principle is fundamental for the stepwise introduction of different halogens. To synthesize this compound, one could envision a strategy where an initial bromination reaction sets the stage for a subsequent, directed iodination at a different position, or vice-versa, with the regiochemical outcome controlled by the electronic and steric influences of the first halogen and the nitrogen atoms in the ring.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific green chemistry protocols for this compound are not explicitly detailed in the literature, established green methods for synthesizing related naphthyridine scaffolds highlight viable and more sustainable alternative routes.
Use of Water as a Solvent:
A significant advancement in the green synthesis of naphthyridines is the substitution of volatile organic compounds (VOCs) with water. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous conditions for the synthesis of 1,8-naphthyridine (B1210474) derivatives. rsc.orgnih.gov In one approach, 2-aminonicotinaldehyde is reacted with various active methylene compounds in water, using a non-toxic, biocompatible ionic liquid like choline hydroxide as a catalyst. nih.govacs.org This method not only avoids hazardous organic solvents but also simplifies product separation and allows for the synthesis to be performed on a gram scale with excellent yields. nih.govacs.org
Multi-Component Reactions:
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, embody key principles of green chemistry, such as atom economy and step economy. An efficient and environmentally friendly protocol for synthesizing benzo[c]pyrazolo nih.govrsc.orgnaphthyridine derivatives has been developed using a regioselective, one-pot, multi-component reaction. nih.gov This reaction proceeds by reacting isatin, malononitrile, and 3-aminopyrazole (B16455) "on-water," meaning in an aqueous slurry or solution, which serves as a green solvent. nih.gov This approach features a short reaction time, reduced waste, and avoids the need for transition metal catalysts. nih.gov
The application of these green principles—utilizing water as a solvent, employing non-toxic catalysts, and designing efficient multi-component reactions—represents a promising pathway for the future synthesis of this compound and other complex heterocyclic molecules, moving the field towards more sustainable and environmentally benign manufacturing processes.
Reactivity and Functionalization of 5 Bromo 8 Iodo 1,7 Naphthyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are the cornerstone for the functionalization of 5-bromo-8-iodo-1,7-naphthyridine. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its synthetic utility, allowing for programmed, site-selective modifications. Palladium complexes are most commonly employed, though catalysts based on more earth-abundant metals like cobalt and iron are emerging as viable alternatives. princeton.edu
Palladium catalysis is a powerful and widely used tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Negishi couplings, are applicable to the this compound scaffold. wikipedia.orgmasterorganicchemistry.com The choice of reaction depends on the desired substituent and the available coupling partners.
The Suzuki-Miyaura coupling is one of the most versatile and widely utilized cross-coupling reactions, valued for the stability and low toxicity of its organoboron reagents. organic-chemistry.orgyoutube.com This reaction involves the coupling of an organoboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base. harvard.edu For this compound, this reaction provides a powerful method for introducing aryl, heteroaryl, and alkyl groups at either the C5 or C8 position.
The inherent difference in the reactivity of the C-I and C-Br bonds typically allows for selective coupling at the C8-iodo position under milder conditions. harvard.edu Studies on similar dihalogenated azaquinolines have demonstrated that Suzuki-Miyaura cross-coupling reactions can be controlled to react selectively at one position. rsc.org Following the initial coupling at C8, a second, distinct Suzuki-Miyaura coupling can be performed at the C5-bromo position, often by modifying the reaction conditions (e.g., using a different catalyst system or higher temperatures) to overcome the lower reactivity of the C-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the oxidative addition and reductive elimination steps. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity and selectivity. rsc.org |
| Boron Reagent | Ar-B(OH)₂, HetAr-B(OH)₂, R-B(OR')₂ | Source of the aryl, heteroaryl, or alkyl group to be transferred. harvard.edu |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent to facilitate transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate and outcome. |
The Heck and Stille reactions offer alternative pathways for C-C bond formation at the C5 and C8 positions of the naphthyridine core.
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a direct route to vinylated naphthyridines. masterorganicchemistry.com This reaction typically uses a palladium catalyst and a base, and it forms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.comyoutube.com
The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner. youtube.com While organotin compounds are more toxic than organoboron reagents, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. The chemoselectivity principles applicable to Suzuki-Miyaura coupling generally apply here as well, allowing for sequential functionalization.
Table 2: Heck and Stille Coupling Overview
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Aryl-Alkene (C-C) | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl-Aryl or Aryl-Vinyl (C-C) | Pd(PPh₃)₄, Ligand (e.g., AsPh₃), in THF or Dioxane |
The Negishi coupling is a highly effective method that couples organic halides with organozinc reagents. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under milder conditions and with greater functional group tolerance compared to other methods. wikipedia.orgyoutube.com This makes it particularly valuable in the total synthesis of complex molecules. wikipedia.org
The preparation of the required organozinc species can be achieved through several methods, including the reaction of an organolithium or Grignard reagent with a zinc salt like ZnBr₂. youtube.com For the this compound scaffold, Negishi coupling provides a robust strategy for introducing alkyl, aryl, and vinyl groups, with selective reaction at the C8-iodo position being the expected initial step. Research on the functionalization of related naphthyridine and azaindole systems has utilized Negishi couplings to install substituents regioselectively. researchgate.netuni-muenchen.de
Table 3: General Conditions for Negishi Coupling
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Ni(acac)₂ | Catalyzes the cross-coupling cycle. wikipedia.org |
| Ligand | PPh₃, dppe, SPhos, CPhos | Modulates catalyst activity and stability. researchgate.net |
| Organometallic Reagent | R-ZnX (prepared in situ) | Nucleophilic partner in the transmetalation step. wikipedia.org |
| Solvent | THF, Dioxane, Toluene, DMF | Reaction medium, must be anhydrous. youtube.com |
In recent years, significant research has focused on replacing precious metal catalysts like palladium with more earth-abundant and economical alternatives such as cobalt and iron. princeton.educapes.gov.br Cobalt-catalyzed cross-coupling reactions have been developed for a wide range of aryl halides and alkylzinc reagents. capes.gov.brnih.gov These methods often exhibit unique reactivity and can tolerate a variety of sensitive functional groups. nih.gov Similarly, iron-catalyzed protocols are being explored for C-C bond formation. princeton.edu
While specific applications of cobalt and iron catalysis for this compound are not as extensively documented as palladium-catalyzed methods, the general success of these catalysts with other (hetero)aryl halides suggests their potential applicability. researchgate.net These emerging technologies represent a promising, more sustainable approach for the future functionalization of this and related heterocyclic scaffolds.
The synthetic power of this compound lies in the ability to selectively functionalize one halogenated site in the presence of the other. This chemoselectivity is governed by the difference in bond dissociation energies and the relative rates of oxidative addition to a low-valent metal center, typically Pd(0). The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–OTf > C–Br >> C–Cl. harvard.edu
This reactivity difference allows for a highly regioselective and stepwise functionalization strategy:
Functionalization at C8: The more reactive C-I bond at the C8 position can be selectively targeted for cross-coupling under carefully controlled, mild conditions. A Suzuki-Miyaura, Negishi, or Stille reaction can be performed to introduce a desired R¹ group at this site, leaving the C-Br bond at C5 untouched.
Functionalization at C5: The resulting 5-bromo-8-R¹-1,7-naphthyridine intermediate can then be subjected to a second cross-coupling reaction. This subsequent reaction, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst/ligand system), functionalizes the C5-bromo position to introduce a second group, R². rsc.orgresearchgate.net
This stepwise approach enables the synthesis of dissymmetrically substituted 1,7-naphthyridines (5-R²-8-R¹-1,7-naphthyridine) where R¹ and R² can be different, providing access to a vast chemical space from a single starting material. Studies on other dihalogenated heterocycles have successfully demonstrated this principle of selective, sequential coupling. rsc.orgnih.gov
Table 4: Stepwise Functionalization Pathway
| Step | Reaction Site | Relative Reactivity | Potential Coupling Reaction | Product |
|---|---|---|---|---|
| 1 | C8-Iodo | High | Suzuki, Negishi, Heck, Stille | 5-Bromo-8-R¹-1,7-naphthyridine |
| 2 | C5-Bromo | Lower | Suzuki, Negishi, Buchwald-Hartwig Amination | 5-R²-8-R¹-1,7-naphthyridine |
Palladium-Catalyzed Coupling Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine (B92270) rings within the 1,7-naphthyridine (B1217170) system facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the displacement of the halogen substituents by a variety of nucleophiles.
Displacement of Halogens by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The carbon-halogen bonds at the C5 and C8 positions of this compound are susceptible to attack by nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed under thermal or base-catalyzed conditions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The introduction of these functional groups is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. For instance, the displacement of halogens by amines is a common strategy for the construction of potent enzyme inhibitors and signaling pathway modulators. Similarly, the introduction of thiol and alkoxide moieties can be used to tune the electronic properties of the molecule or to provide handles for further synthetic transformations.
Reactivity Differences of Bromo vs. Iodo Substituents in SNAr
In dihalogenated heteroaromatic systems, the relative reactivity of the different halogens in SNAr reactions is a crucial factor for achieving regioselective functionalization. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, which often leads to the preferential displacement of the iodo substituent. This difference in reactivity can be exploited to selectively introduce a nucleophile at the C8 position of this compound, leaving the bromo group at the C5 position intact for subsequent transformations. The precise conditions, including the nature of the nucleophile, solvent, and temperature, can be fine-tuned to maximize this selectivity. Computational models, such as those using multivariate linear regression based on descriptors like LUMO energy and molecular electrostatic potential, can provide predictive insights into the rates and regioselectivity of SNAr reactions on such multi-halogenated substrates. chemrxiv.org
Directed Metalation and Lithiation Studies
Directed metalation and lithiation reactions offer powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds by creating a nucleophilic carbon center at a specific position.
Regioselective C-H Activation and Functionalization
While the halogen atoms on this compound are the primary sites for many reactions, the C-H bonds on the naphthyridine ring can also be targeted for functionalization. nih.gov Directed ortho-metalation (DoM) is a particularly powerful technique where a directing group guides a metalating agent (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. acs.org In the context of 1,7-naphthyridines, the nitrogen atoms can act as directing groups, potentially enabling C-H activation at positions C6 or C2. However, the presence of the halogen atoms can significantly influence the regioselectivity of such reactions. The development of transition-metal-catalyzed C-H functionalization methods has further expanded the toolkit for modifying such heterocycles at positions that are difficult to access through classical methods. nih.govyoutube.com
"Halogen Dance" Rearrangements and their Synthetic Utility
The process typically involves deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated species. This intermediate can then induce the migration of a halogen atom. clockss.org In the case of this compound, the possibility of a halogen dance rearrangement could lead to the formation of other bromo-iodo-1,7-naphthyridine isomers, thereby expanding its synthetic utility. The outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of base, temperature, and solvent. wikipedia.org
Other Derivatization Pathways
Beyond SNAr and metalation reactions, this compound can be derivatized through various other synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-I bonds can be exploited to achieve sequential and site-selective cross-coupling reactions, allowing for the controlled introduction of different substituents at the C5 and C8 positions. This approach provides a modular and efficient route to complex, highly functionalized 1,7-naphthyridine derivatives.
Oxidation and Reduction Transformations of the Naphthyridine Core
The oxidation and reduction of the 1,7-naphthyridine core in this compound are fundamental transformations that could provide access to a variety of derivatives with modified electronic properties and further synthetic handles. Oxidation of the nitrogen atoms in the naphthyridine ring would be expected to form N-oxides. These N-oxides can activate the ring for nucleophilic substitution or undergo rearrangements. Conversely, reduction of the naphthyridine core could lead to partially or fully saturated derivatives, altering the planarity and rigidity of the heterocyclic system.
Despite the theoretical potential for such transformations, a detailed search of the scientific literature did not yield any specific studies on the oxidation or reduction of this compound. While methods for the deoxygenation of aza-aromatic N-oxides are known, and the reduction of bromo- and iodo-substituted aromatics has been studied in other systems, experimental data for this specific substrate is not available.
Functional Group Interconversions Beyond Cross-Coupling
Functional group interconversions, excluding cross-coupling reactions, are crucial for expanding the molecular diversity accessible from this compound. These reactions could involve the conversion of the bromo or iodo substituents into other functional groups such as amino, hydroxyl, or cyano groups through nucleophilic aromatic substitution or other pathways. The differential reactivity of the C-Br and C-I bonds could potentially allow for selective transformations.
However, a thorough review of published research reveals a lack of specific examples of such functional group interconversions for this compound. While general methodologies for the conversion of aryl halides to other functional groups are well-established, their application to this specific dihalogenated naphthyridine has not been reported.
Rearrangement Reactions
Rearrangement reactions of the this compound scaffold could lead to the formation of novel isomeric structures, potentially with interesting biological or material properties. These could include skeletal rearrangements of the naphthyridine core or rearrangements involving the substituents.
As with the other reaction classes, there is a notable absence of any documented rearrangement reactions specifically involving this compound in the current scientific literature. General principles of rearrangement reactions in heterocyclic chemistry exist, but their applicability and outcomes with this particular substrate remain unexplored.
Computational and Mechanistic Investigations of 5 Bromo 8 Iodo 1,7 Naphthyridine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 5-bromo-8-iodo-1,7-naphthyridine. These studies provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which govern the molecule's behavior in chemical reactions.
The presence of two different halogen atoms, bromine and iodine, on the 1,7-naphthyridine (B1217170) scaffold, along with two nitrogen atoms, creates a unique electronic landscape. The nitrogen atoms act as electron-withdrawing groups, polarizing the aromatic system. The halogens also exhibit electron-withdrawing inductive effects, while simultaneously possessing the ability to donate electron density through resonance.
Computational models can predict the relative reactivity of the C-Br and C-I bonds. Generally, the C-I bond is weaker and more polarizable than the C-Br bond, suggesting that the iodine at the 8-position is more susceptible to nucleophilic attack or oxidative addition in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is a key feature for the selective functionalization of this molecule.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, indicative of the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to the molecule's electronic stability and reactivity. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Note: These values are illustrative and would be determined through specific DFT calculations.
Theoretical Analysis of Halogen-Naphthyridine Interactions
The interactions between the halogen atoms and the naphthyridine ring system, as well as intermolecular interactions, are crucial for understanding the compound's solid-state structure and its behavior in solution. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole), can play a significant role. researchgate.netmdpi.com
In this compound, both the bromine and iodine atoms can participate in halogen bonds with electron donors. Theoretical studies can map the electrostatic potential surface of the molecule, revealing regions of positive potential (σ-holes) on the outer side of the halogen atoms. The σ-hole on the iodine atom is generally more positive and pronounced than that on the bromine atom, making iodine a stronger halogen bond donor. richmond.edu These interactions can influence crystal packing and interactions with biological targets.
Furthermore, intramolecular interactions between the halogens and the nitrogen lone pairs can affect the conformation and electronic properties of the molecule. Computational analysis can quantify the strength and nature of these interactions.
Mechanistic Elucidation of Key Synthetic and Transformation Reactions
The synthetic utility of this compound lies in its capacity for selective functionalization through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.govresearchgate.net Mechanistic studies, often aided by computational chemistry, are vital for understanding the reaction pathways and predicting the regioselectivity of these transformations.
The generally accepted mechanism for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netdigitellinc.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition is expected to occur preferentially at the 8-position.
Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center.
Reductive Elimination: The newly formed carbon-carbon bond is created as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Computational modeling can be used to calculate the energy barriers for each step of the catalytic cycle for both the C-Br and C-I positions. These calculations can provide a quantitative basis for the observed selectivity.
Table 2: Theoretical Energy Barriers for Suzuki Coupling (Exemplary Data)
| Reaction Step | Position 8 (C-I) | Position 5 (C-Br) |
| Oxidative Addition (kcal/mol) | 12 | 18 |
| Transmetalation (kcal/mol) | 15 | 16 |
| Reductive Elimination (kcal/mol) | -25 | -24 |
Note: These values are hypothetical and serve to illustrate the expected trend of lower activation energy for the C-I bond cleavage.
Tautomeric Considerations and their Impact on Reactivity Profiles
Tautomerism, the interconversion of structural isomers, is a possibility for naphthyridine derivatives, particularly when considering protonation or the introduction of certain functional groups. researchgate.netnih.gov For this compound itself, in its neutral form, tautomerism is not a primary consideration. However, its derivatives, such as the corresponding naphthyridinones, can exist in different tautomeric forms (e.g., keto-enol tautomerism). moldb.com
For instance, hydrolysis of one of the halogen atoms could lead to a hydroxynaphthyridine, which can exist in equilibrium with its naphthyridinone tautomer. Theoretical calculations can predict the relative stabilities of these tautomers in different environments (gas phase and in solution). scite.aimdpi.com The predominant tautomer will significantly influence the molecule's chemical and physical properties, including its reactivity in subsequent reactions. The electronic distribution and the nature of the frontier orbitals will differ between tautomers, leading to different reactivity profiles.
Advanced Synthetic Applications of 5 Bromo 8 Iodo 1,7 Naphthyridine As a Building Block
Precursor in the Synthesis of Multiply Functionalized Naphthyridine Derivatives
The distinct electronic and steric environments of the bromine and iodine substituents in 5-Bromo-8-iodo-1,7-naphthyridine are the cornerstone of its utility as a precursor for polysubstituted naphthyridines. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of different functionalities.
This chemoselectivity is well-documented for various bromo(iodo)arenes and can be extrapolated to the 1,7-naphthyridine (B1217170) system. researchgate.netresearchgate.net For instance, a Sonogashira coupling can be selectively performed at the 8-position, leaving the bromine atom at the 5-position intact for subsequent transformations. This orthogonal reactivity is crucial for the efficient synthesis of disubstituted 1,7-naphthyridines with distinct groups at the 5- and 8-positions.
Table 1: Selective Functionalization of this compound
| Position | Halogen | Coupling Partner | Reaction Type | Resulting Functionality |
| 8 | Iodine | Terminal Alkyne | Sonogashira Coupling | Alkynyl group |
| 8 | Iodine | Arylboronic Acid | Suzuki-Miyaura Coupling | Aryl group |
| 5 | Bromine | Amine | Buchwald-Hartwig Amination | Amino group |
| 5 | Bromine | Organotin Reagent | Stille Coupling | Alkyl/Aryl group |
This stepwise approach provides access to a wide array of 5,8-disubstituted 1,7-naphthyridine derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the naphthyridine scaffold in biologically active molecules. tandfonline.com
Role in Complex Heterocyclic Scaffold Construction
Beyond simple disubstitution, this compound serves as a linchpin for the construction of more elaborate and fused heterocyclic systems. The sequential introduction of functionalities that can participate in intramolecular cyclization reactions is a powerful strategy in this regard.
For example, the introduction of an ortho-functionalized aryl group at the 8-position via a Suzuki-Miyaura coupling can be followed by an intramolecular cyclization involving the bromine atom at the 5-position. This can lead to the formation of novel polycyclic aromatic systems containing the 1,7-naphthyridine core. The synthesis of such complex scaffolds is of great interest for the development of new materials with unique photophysical properties and for the exploration of new chemical space in drug discovery. mdpi.com
Utilization in Ligand Design for Coordination Chemistry
The 1,7-naphthyridine framework, with its two nitrogen atoms, is an excellent scaffold for the design of chelating ligands for coordination chemistry. The ability to introduce a variety of substituents at the 5- and 8-positions of this compound allows for the fine-tuning of the electronic and steric properties of the resulting ligands.
By strategically choosing the coupling partners, ligands with specific donor atoms can be installed. For instance, the introduction of phosphine (B1218219) or pyridine (B92270) moieties can lead to the formation of bidentate or pincer-type ligands. These ligands can then be used to form stable complexes with various transition metals, which may find applications in catalysis or as therapeutic agents. researchgate.net The modular nature of the synthesis, starting from this compound, provides a straightforward entry to a library of ligands with diverse coordination spheres.
Table 2: Potential Ligands Derived from this compound
| Position 8 Substituent | Position 5 Substituent | Ligand Type | Potential Metal Coordination |
| Pyridin-2-yl | Diphenylphosphino | Bidentate (N,P) | Palladium, Platinum |
| 2-Hydroxyphenyl | Pyridin-2-yl | Tridentate (N,N,O) | Ruthenium, Iron |
| Thiophen-2-yl | Thiophen-2-yl | Bidentate (S,S) | Copper, Gold |
Strategic Intermediate in the Development of New Synthetic Methodologies
The unique electronic properties of the dihalogenated 1,7-naphthyridine system make it an interesting substrate for the development and optimization of new synthetic methods. The presence of both a relatively electron-rich pyridine ring and an electron-deficient pyridinone-like ring (due to the nitrogen at position 7) can influence the reactivity in cross-coupling and other functionalization reactions.
Researchers can utilize this compound to study the influence of heteroatoms on the regioselectivity and efficiency of catalytic processes. For example, it can serve as a model substrate to investigate the selective activation of C-I versus C-Br bonds in the presence of multiple nitrogen atoms within an aromatic system. mdpi.com The insights gained from such studies can contribute to the broader understanding of reaction mechanisms and the development of more robust and selective catalytic systems for the functionalization of complex heterocycles.
Q & A
Q. Key Conditions :
- Halogenation reactions require inert atmospheres (N₂ or Ar) to prevent oxidation .
- Low temperatures (0–5°C) improve regioselectivity and reduce side reactions .
Q. Comparison with Analogues :
| Property | 5-Bromo-8-chloro-1,7-naphthyridine | 8-Iodo-1,5-naphthyridine |
|---|---|---|
| MW (g/mol) | 243.49 | 296.03 |
| Solubility | DMSO > H₂O | DCM > H₂O |
Basic: Which analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 336.94.
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Advanced: How does the iodine substituent influence regioselectivity in substitution reactions?
Methodological Answer :
The iodine atom at position 8 acts as a superior leaving group compared to bromine or chlorine, enabling regioselective nucleophilic aromatic substitution (NAS) or cross-coupling reactions:
Q. Contradictions :
- Chlorine substituents in analogues require harsher conditions (e.g., CuI, 100°C) for substitution .
Advanced: How does environmental stability impact experimental design for this compound?
Methodological Answer :
this compound is photosensitive and hygroscopic. Key considerations:
- Storage : Use amber vials under N₂ at 2–8°C; monitor degradation via HPLC .
- Degradation Products : Prolonged exposure to moisture generates hydroiodic acid (HI), detectable by FT-IR (peaks at 2450 cm⁻¹) .
Advanced: What role does this compound play in medicinal chemistry research?
Methodological Answer :
The naphthyridine scaffold is a kinase inhibitor core. The iodine atom enhances hydrophobic interactions with ATP-binding pockets:
Q. Optimization :
| Parameter | Small Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Catalyst | 10 mol% Pd | 3 mol% Pd |
| Yield | 85% | 72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
